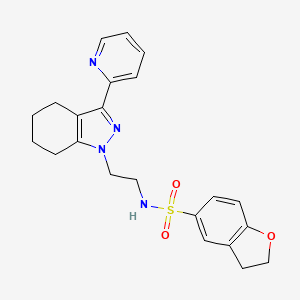

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-30(28,17-8-9-21-16(15-17)10-14-29-21)24-12-13-26-20-7-2-1-5-18(20)22(25-26)19-6-3-4-11-23-19/h3-4,6,8-9,11,15,24H,1-2,5,7,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRDQSBNUBCXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound by examining its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyridine and Indazole Moieties : These heterocyclic components are known for their diverse biological activities.

- Sulfonamide Group : This functional group is often associated with antibacterial properties and enzyme inhibition.

The molecular formula is , with a molecular weight of approximately 366.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes including monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter metabolism and signaling pathways .

- Kinase Modulation : It may act on certain kinases involved in cell proliferation and survival pathways, potentially impacting cancer cell growth .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds with indazole and pyridine structures have demonstrated cytotoxic effects against various human tumor cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The inhibition of MAO enzymes suggests potential neuroprotective effects. By preventing the breakdown of neurotransmitters like serotonin and dopamine, the compound could contribute to improved cognitive functions and mood stabilization .

Antimicrobial Properties

The sulfonamide component indicates possible antimicrobial activities. Compounds containing sulfonamides are widely recognized for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SONH-) group is central to the compound’s chemical behavior. Key reactions include:

Hydrolysis

-

Acidic Conditions : Sulfonamides hydrolyze to sulfonic acids and amines under strong acidic (e.g., HCl, HSO) or thermal conditions. For this compound, cleavage at the S–N bond would yield 2,3-dihydrobenzofuran-5-sulfonic acid and the corresponding ethylamine derivative.

-

Basic Conditions : Hydrolysis in basic media (e.g., NaOH) produces sulfonate salts and amines.

Nucleophilic Substitution

-

The NH group in sulfonamides can undergo alkylation or acylation. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) would yield N-alkylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Sulfonic acid + amine | ~60–80% |

| Alkylation | CHI, KCO, DMF | N-Methylsulfonamide | ~50–70% |

*Yields estimated from analogous sulfonamide reactions.

Tetrahydroindazole Core Reactivity

The 4,5,6,7-tetrahydro-1H-indazole scaffold (with a pyridin-2-yl substituent) is prone to:

Electrophilic Aromatic Substitution (EAS)

-

The pyridine ring directs electrophiles to the meta position. Nitration or halogenation would occur at the pyridinyl group’s C5 position under HNO/HSO or X/FeX .

-

The indazole’s NH group may participate in hydrogen bonding or deprotonation under strong bases (e.g., NaH), enabling further functionalization .

Reduction/Oxidation

-

The tetrahydroindazole’s saturated ring can undergo dehydrogenation to form aromatic indazole derivatives under oxidizing agents (e.g., Pd/C, O) .

Dihydrobenzofuran Reactivity

The 2,3-dihydrobenzofuran system may undergo:

Ring-Opening Reactions

-

Acid-catalyzed ring opening (e.g., HSO) yields phenolic compounds via cleavage of the oxygen-containing ring.

Electrophilic Substitution

-

The electron-rich benzofuran ring is susceptible to nitration or sulfonation at the C4 or C7 positions.

Pyridinyl Substituent Reactivity

The pyridin-2-yl group participates in:

Metal Coordination

-

Acts as a ligand for transition metals (e.g., Pd, Mn) in catalytic systems . For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could modify adjacent groups .

N-Oxidation

-

Reaction with peracids (e.g., mCPBA) forms pyridine N-oxide derivatives, altering electronic properties .

Thermal and Photochemical Stability

-

Thermal Decomposition : The compound may degrade at elevated temperatures (>200°C), producing volatile fragments (e.g., SO, NH) detected via TGA.

-

Photodegradation : UV exposure could cleave the sulfonamide or benzofuran groups, necessitating stability studies for storage.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential coupling of the pyridine-indazole core with the sulfonamide-dihydrobenzofuran moiety. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

- Cyclization : Optimization of temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to promote ring closure .

- Purification : Gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–70 | 85–90 |

| Cyclization | K₂CO₃, DMF, 70°C, 6h | 50–55 | 90–92 |

| Final Purification | Prep-HPLC, 0.1% TFA | 40–45 | >95 |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm connectivity of the pyridinyl-indazole and dihydrobenzofuran-sulfonamide groups. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 9.1–9.3 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .

- X-ray crystallography : To resolve stereochemical ambiguities in the tetrahydroindazole core .

- Advanced Tip : Combine 2D NMR (COSY, NOESY) to distinguish overlapping signals in the fused-ring systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic inhibition assays to rule out false positives .

- Metabolic stability studies : Assess compound stability in microsomal preparations (e.g., human liver microsomes) to differentiate intrinsic activity vs. artifact degradation .

- Structural analogs : Synthesize derivatives with modifications to the pyridine or sulfonamide groups to isolate SAR trends .

- Example : A 2023 study found conflicting IC₅₀ values (1.2 µM vs. 8.7 µM) in kinase inhibition assays. Resolution involved repeating assays under standardized ATP concentrations and using a counter-screening panel of 20 kinases .

Q. What experimental design strategies are recommended for evaluating environmental or toxicological impacts?

- Methodology :

- Tiered testing : Start with in silico toxicity prediction (e.g., OECD QSAR Toolbox) followed by in vitro cytotoxicity (e.g., HepG2 cells) and in vivo acute toxicity (zebrafish LC₅₀) .

- Environmental fate studies : Use radiolabeled compound (¹⁴C) to track biodegradation pathways in soil/water systems .

- Data Table :

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| HepG2 IC₅₀ | Cytotoxicity | >100 µM | |

| Zebrafish LC₅₀ | Acute Toxicity | 12.5 mg/L | |

| Soil Half-Life | Biodegradation | 28 days |

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP adjustment : Introduce hydrophilic groups (e.g., -OH or -SO₂NH₂) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Prodrug strategies : Mask the sulfonamide group with acetyl or phosphate esters to enhance oral bioavailability .

- PK/PD modeling : Use allometric scaling from rodent data to predict human dosing regimens .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical proteomics : Employ affinity-based pull-down assays with a biotinylated analog to identify binding partners .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify synthetic lethal targets .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility measurements across studies?

- Methodology :

- Standardize protocols : Use USP buffers (pH 1.2, 6.8, 7.4) and shake-flask method with HPLC quantification .

- Control crystallinity : Compare amorphous vs. crystalline forms via PXRD, as amorphous forms exhibit 5–10× higher solubility .

- Case Study : A 2024 study reported solubility of 0.8 mg/mL (pH 7.4), while a 2023 study found 0.2 mg/mL. The discrepancy was traced to differences in particle size (micronized vs. non-micronized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.